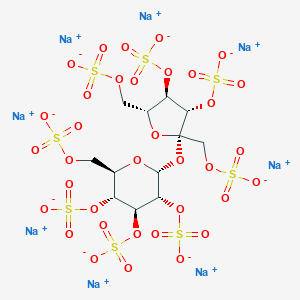

Sucrose octasulfate sodium salt

特性

CAS番号 |

74135-10-7 |

|---|---|

分子式 |

C12H22NaO35S8 |

分子量 |

1005.8 g/mol |

IUPAC名 |

octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C12H22O35S8.Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

InChIキー |

HQVNSDSSDOHJPU-AKSHDPDZSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na] |

正規SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na] |

同義語 |

1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen sulfate) Sodium Salt; Sodium Sucrose Octasulfate; |

製品の起源 |

United States |

説明

Historical Perspectives in Polysaccharide Research

The investigation into sulfated polysaccharides, such as heparin and those derived from marine algae, has a long history, revealing their crucial roles in various biological processes, including anticoagulation and inflammation. wisdomlib.orgmdpi.come-algae.org The development of synthetic sulfated compounds was driven by a desire to isolate and understand the specific effects of sulfation, separate from the complex structures of natural polysaccharides. A key observation that guided this research was that sulfated disaccharides, unlike larger sulfated polysaccharides, did not exhibit significant anticoagulant activity. This distinction allowed researchers to explore other biological functions of sulfation, leading to the synthesis of molecules like sucrose (B13894) octasulfate. Its aluminum salt complex, sucralfate, was subsequently developed, marking a significant application of this research in gastrointestinal mucosal protection. chemicalbook.com

Derivation and Structural Significance within Sulfated Carbohydrates

Sucrose octasulfate sodium salt is derived from sucrose, a readily available disaccharide. The synthesis involves the esterification of all eight of sucrose's hydroxyl groups with sulfate (B86663) groups, a process often achieved using a sulfur trioxide-pyridine complex. jst.go.jpresearchgate.netgoogle.com The resulting molecule is a highly charged polyanion, with the sodium ions acting as counter-ions to the negatively charged sulfate groups. chemicalbook.com

The structural significance of sucrose octasulfate lies in its high density of negative charges on a small, well-defined molecular scaffold. This feature makes it an interesting subject for studying electrostatic interactions in biological systems. Unlike its aluminum salt counterpart, which is largely insoluble, the sodium salt of sucrose octasulfate is highly soluble in water. chemicalbook.com This solubility is a key property that facilitates its use in a variety of in vitro and in vivo research settings. The acidic form of sucrose octasulfate is unstable, but its salts, such as the sodium and potassium salts, are stable. googleapis.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Alternate Name | SOS |

| Molecular Formula | C₁₂H₁₄Na₈O₃₅S₈ |

| Molecular Weight | 1158.66 g/mol |

| Appearance | White to off-white powder |

| Solubility | Highly soluble in water |

Overview of Research Paradigms and Investigative Directions

Research involving this compound has expanded into several distinct yet interconnected areas, driven by its unique chemical structure and biological activities.

Gastrointestinal Mucosal Protection: A primary area of investigation stems from its role as the active component of sucralfate. Research has focused on how sucrose octasulfate itself contributes to protecting the esophageal and gastric mucosa. nih.govnih.gov Studies have shown that it can adhere to the mucosal surface, forming a protective layer against acid and pepsin. nih.gov This is achieved not by neutralizing acid, but by enhancing the mucosal defense mechanisms. nih.gov

Mimicry of Glycosaminoglycans (GAGs): Due to its highly sulfated nature, sucrose octasulfate serves as a model compound to mimic the structure and function of natural GAGs like heparin and heparan sulfate. nih.gov GAGs are complex polysaccharides that play critical roles in cell signaling and molecular recognition. By using a simpler, synthetic molecule like sucrose octasulfate, researchers can investigate the specific roles of sulfation in these processes without the complexities of natural GAGs.

Interaction with Growth Factors: A significant body of research has explored the interaction between sucrose octasulfate and heparin-binding growth factors, particularly Fibroblast Growth Factors (FGFs). nih.govnih.gov Studies have demonstrated that sucrose octasulfate can bind to and stabilize FGFs, potentiating their signaling and biological activities, such as cell proliferation and angiogenesis. nih.govnih.gov It has been shown to induce the dimerization of FGF receptors, a crucial step in signaling activation, thereby mimicking the action of heparin. nih.gov This interaction is also being investigated for its potential to regulate tumor growth by sequestering growth factors from the tumor microenvironment. nih.govresearchgate.netnih.gov

Biomaterials and Drug Delivery: The physicochemical properties of sucrose octasulfate have made it a candidate for use in biomaterials. Its ability to interact with proteins and form gels has been exploited in the development of advanced wound dressings, particularly for chronic wounds like diabetic foot ulcers. diabetesonthenet.comresearchgate.net These dressings can create a favorable environment for healing. Furthermore, its polyanionic nature is being explored in drug delivery systems for creating controlled-release formulations.

Table 2: Key Research Findings on Sucrose Octasulfate

| Research Area | Key Findings |

| Gastrointestinal Protection | Prevents acid-induced damage to esophageal epithelium by enhancing mucosal defense, independent of pH buffering. nih.gov Forms a protective thin layer on the esophageal mucosal surface, adhering to inflammatory sites. nih.gov |

| Growth Factor Interaction | Binds to and stabilizes acidic fibroblast growth factor (aFGF), enhancing its mitogenic activity. nih.gov Induces dimerization of FGF receptors, mimicking the action of heparin in activating FGF signaling pathways. nih.gov |

| Tumor Growth Regulation | Inhibits tumor growth in animal models, potentially by regulating the activity of heparin-binding growth factors like FGF-2. nih.govresearchgate.netnih.gov |

| Wound Healing | Used in dressings (TLC-NOSF) that have been shown to promote the healing of neuro-ischaemic diabetic foot ulcers. diabetesonthenet.comresearchgate.net |

Synthetic Methodologies and Chemical Derivatization

Advanced Synthesis Protocols for Sucrose (B13894) Octasulfate Sodium Salt

The synthesis of sucrose octasulfate sodium salt is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The core of the synthesis is the complete sulfation of all eight hydroxyl groups of the sucrose molecule.

Optimization of Sulfation Reactions

The efficiency of the sulfation of sucrose is highly dependent on the choice of sulfating agent and the reaction parameters. A common and effective method involves the use of a sulfur trioxide complex, such as a triethylamine-sulfur trioxide complex. jst.go.jp Optimization of this reaction typically involves adjusting the temperature and duration to maximize the yield of the fully sulfated product while minimizing degradation or incomplete reactions.

Research has demonstrated that varying the reaction temperature and time can significantly impact the outcome. For instance, one protocol involves dissolving sucrose in triethylamine, adding the triethylamine-sulfur trioxide complex, and maintaining the temperature between 60-65°C for three hours. jst.go.jp An alternative optimization involves a higher temperature of 75-80°C for a shorter duration of two hours. jst.go.jp Following the sulfation reaction, the mixture's pH is adjusted to 8-9 using a sodium hydroxide (B78521) solution to form the sodium salt. jst.go.jp

Table 1: Optimization of Sucrose Sulfation Reaction Conditions

| Parameter | Condition 1 jst.go.jp | Condition 2 jst.go.jp |

|---|---|---|

| Temperature | 60-65°C | 75-80°C |

| Reaction Time | 3 hours | 2 hours |

| Resulting Yield | 88% | 85% |

Solvent Systems in Sulfation Processes

The choice of solvent is critical in the sulfation of sucrose as it must facilitate the reaction between sucrose and the sulfating agent without causing unwanted side reactions. Common solvents used for this purpose include pyridine (B92270) and dimethylformamide (DMF). researchgate.net Triethylamine can also serve as both a solvent and a reagent base in the reaction. jst.go.jp

Pyridine has been a favored solvent, often used in conjunction with a pyridine-sulfur trioxide complex. researchgate.netgoogleapis.com Similarly, DMF is another solvent in which sulfation with pyridine-sulfur trioxide can be effectively carried out. jst.go.jp The solvent system's role is to ensure the solubility of the reactants and to provide a suitable medium for the reaction to proceed to completion, yielding the desired sucrose octasulfate. googleapis.com The polarity and basicity of the solvent can influence the reactivity of the sulfating agent and the stability of the sucrose molecule during the reaction.

Purification Strategies for Enhanced Purity and Yield

Achieving high purity is essential, and several strategies are employed to purify this compound.

Crystallization : A primary method for purification is repeated crystallization. After the initial reaction and formation of the sodium salt, the crude product is filtered and then dissolved in purified water at a slightly elevated temperature (e.g., 30-35°C). jst.go.jp Subsequent cooling to a lower temperature (e.g., 0-5°C) induces the precipitation of the purified product. Repeating this crystallization process multiple times is effective in removing impurities, leading to a final product of high whiteness and purity. jst.go.jp

Ion Exchange Chromatography : This technique is particularly useful for preparing different salt forms or the acidic form of sucrose octasulfate. To prepare derivatives, the sodium salt can be passed through a cation exchange resin (such as an Amberlite™ sulfonic acid type resin) to replace the sodium ions with protons, yielding the acidic form of sucrose octasulfate. This acidic intermediate can then be used to form other metal salts. Ion exchange can also be used to remove lower sulfated sucrose species, thus enhancing the purity of the final octasulfate product. google.com

Gel Filtration : Also known as size-exclusion chromatography, this method separates molecules based on their size. nih.govgoogle.com It can be used to remove low molecular weight contaminants, such as salts or residual solvents, from the purified sucrose octasulfate. nih.gov The process involves passing a solution of the compound through a column packed with a porous gel medium; larger molecules like sucrose octasulfate elute more quickly than smaller impurity molecules. nih.gov

Synthesis of Sucrose Octasulfate Derivatives

The highly charged nature of sucrose octasulfate allows for the formation of various derivatives, primarily through the exchange of the counter-ion or modification of the sulfate (B86663) groups.

Formation of Metal Salts of Sucrose Octasulfate

A common synthetic strategy for producing various metal salts is to first generate the acidic form of sucrose octasulfate via ion exchange and then react it with the desired metal salt.

Potassium, Cesium, Rubidium, and Ammonium (B1175870) Salts : These salts can be prepared and have been obtained in crystalline form. jst.go.jp The synthesis of the potassium salt follows a similar protocol to the sodium salt, where potassium hydroxide is used to adjust the pH after the sulfation step. googleapis.com The ammonium salt can be prepared by reacting the sulfated sucrose with an excess of aqueous ammonia (B1221849); this salt is often used as a key intermediate. google.com From the ammonium salt, the sodium salt can be prepared by dissolving it in water and adding sodium hydroxide. google.com Crystalline forms of cesium and rubidium salts have also been reported. jst.go.jpgoogleapis.com

Magnesium Salt : The magnesium salt is synthesized by first preparing the acid form of sucrose octasulfate from a precursor salt (like the sodium or potassium salt) using an ion exchange resin. google.com The resulting acidic solution is then brought into contact with a magnesium salt, such as magnesium hydroxide, to form magnesium sucrose octasulfate, which can be recovered by lyophilization. google.com

Silver Salt : Several methods exist for preparing the silver salt. One approach involves the direct exchange between the sodium or potassium salt of sucrose octasulfate and a silver salt like silver nitrate. nih.gov An alternative method involves preparing the acid form of sucrose octasulfate and passing it through a resin that has been derivatized with silver ions. nih.govjcggdb.jp

Table 2: Synthesis of Sucrose Octasulfate Metal Salt Derivatives

| Derivative Salt | Synthetic Precursor(s) | Key Reagent(s)/Method | Reference(s) |

|---|---|---|---|

| Potassium | Sulfated Sucrose | Potassium Hydroxide | googleapis.com |

| Ammonium | Sulfated Sucrose | Aqueous Ammonia | google.com |

| Cesium | Sucrose Octasulfate Salt | Cation Exchange | jst.go.jp |

| Rubidium | Sucrose Octasulfate Salt | Cation Exchange | jst.go.jpgoogleapis.com |

| Magnesium | Acid form of Sucrose Octasulfate | Magnesium Hydroxide | google.com |

| Silver | Sodium/Potassium Salt or Acid Form | Silver Nitrate or Ag-derivatized resin | nih.gov |

Controlled Desulfation Methodologies

Controlled or regioselective desulfation involves the specific removal of one or more sulfate groups from the sucrose octasulfate molecule. While challenging, such modifications are valuable for structure-activity relationship studies. The principles for these reactions are often derived from methodologies applied to other sulfated polysaccharides.

One common method is solvolytic desulfation . This involves heating a pyridinium (B92312) salt of the sulfated sugar in a solvent like dimethylsulfoxide (DMSO), often with a small amount of water or methanol. researchgate.net The rate of desulfation can vary depending on the position of the sulfate group; for instance, N-sulfates are typically more labile than O-sulfates, and primary O-sulfates (at the C6 position) are more reactive than secondary ones. researchgate.net By carefully controlling reaction conditions like temperature and time, a degree of selective desulfation can be achieved.

Another advanced technique involves the use of silylating reagents , such as N,O-bis(trimethylsilyl)acetamide (BTSA). This method has been shown to be effective for the regioselective 6-O-desulfation of other carbohydrate sulfates. The silylating reagent reacts with the sulfate groups, converting them into silyl (B83357) esters which are more easily cleaved. The degree of desulfation can be controlled by adjusting the reaction temperature, time, or the amount of silylating reagent used. researchgate.net These methods provide pathways to generate sucrose sulfate derivatives with fewer than eight sulfate groups in a controlled manner.

Structural Modifications for Targeted Research Applications

Structural modifications of sucrose octasulfate are a key strategy to tailor its properties for specific research and potential therapeutic uses. These modifications primarily involve the exchange of the counter-ion to alter solubility, stability, and biological interactions. Such derivatization allows for the investigation of its role in various biological processes, from gastrointestinal protection to growth factor modulation and drug delivery.

One of the most well-known derivatives is the aluminum salt of sucrose octasulfate, known as Sucralfate . This complex is formed by replacing the sodium ions with basic aluminum. nih.govwwu.edu The resulting compound is largely insoluble in water and, in an acidic environment like the stomach, polymerizes into a viscous, sticky substance that adheres to ulcer craters, forming a protective barrier. wwu.edu This modification is crucial for its targeted application in gastrointestinal research and treatment.

In contrast to the insoluble aluminum salt, other salt forms are synthesized to enhance solubility and activity in different biological systems. For instance, the potassium salt of sucrose octasulfate is a soluble form that has been used in research to study its interaction with growth factors like acidic fibroblast growth factor (aFGF). nih.gov Studies have shown that soluble sucrose octasulfate can bind to and stabilize aFGF, protecting it from degradation and enhancing its mitogenic activity, highlighting its potential as a heparin mimetic. nih.govnih.gov

For applications in drug delivery, particularly in oncology research, the triethylammonium (B8662869) salt of sucrose octasulfate (TASOS) has been developed. nih.gov This derivative is utilized in liposomal formulations to encapsulate and deliver chemotherapeutic agents like irinotecan. The rationale behind this modification is that the triethylammonium salt facilitates the formation of a stable complex with the drug inside the liposome (B1194612), controlling its release. nih.govnih.gov This targeted approach aims to improve the therapeutic index of cytotoxic drugs by enhancing their delivery to tumor sites.

The ammonium salt of sucrose octasulfate has also been synthesized and utilized as an intermediate in the preparation of other salts, such as the aluminum salt (sucralfate). The process involves the sulfation of sucrose followed by reaction with aqueous ammonia to produce the ammonium salt, which can then be isolated and used in subsequent reactions.

The following interactive table summarizes the different salt forms of sucrose octasulfate and their targeted research applications.

| Compound Name | Structural Modification | Key Property | Targeted Research Application | Reference |

|---|---|---|---|---|

| Sucralfate | Basic Aluminum Salt | Insoluble, forms a viscous polymer in acid | Gastrointestinal protection, ulcer healing studies | nih.govwwu.edu |

| Sucrose Octasulfate Potassium Salt | Potassium Salt | Soluble | Studying interactions with and stabilization of growth factors (e.g., aFGF) | nih.gov |

| Sucrose Octasulfate Triethylammonium Salt (TASOS) | Triethylammonium Salt | Facilitates drug complexation | Liposomal drug delivery of chemotherapeutics (e.g., irinotecan) in cancer research | nih.govnih.gov |

| Sucrose Octasulfate Ammonium Salt | Ammonium Salt | Intermediate in synthesis | Used in the synthesis of other sucrose octasulfate salts like sucralfate |

Research into the structure-activity relationship of these derivatives has shown that the high degree of sulfation is critical for many of their biological activities, such as the inhibition of peptic activity and interaction with heparin-binding growth factors. wwu.edu The choice of the counter-ion then fine-tunes the compound's physical properties to suit a specific application, demonstrating how strategic structural modifications can lead to functionally diverse research tools from a single parent molecule.

Advanced Analytical and Structural Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are instrumental in defining the functional groups and three-dimensional structure of sucrose (B13894) octasulfate sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed conformation of sucrose octasulfate in solution. nih.govnih.gov By analyzing various NMR parameters, including three-bond ¹H-¹H scalar coupling constants, Nuclear Overhauser Effects (NOEs) in both laboratory and rotating frames, and long-range ¹H-¹³C scalar coupling constants, researchers can piece together the molecule's three-dimensional structure. nih.gov The dependence of chemical shifts on temperature and ionic strength provides further insights into its dynamic nature. nih.gov

A significant finding from NMR studies is that the conformation of free sucrose octasulfate in solution differs substantially from its conformation when bound to proteins, such as acidic fibroblast growth factor. nih.gov This suggests that strong electrostatic interactions between the highly sulfated sucrose derivative and its binding partners can induce significant conformational changes. nih.gov The presence of the eight sulfate (B86663) groups also influences the flexibility of the sucrose backbone. nih.gov NMR analysis, sometimes aided by molecular mechanics calculations, allows for an accurate determination of key torsional angles, providing a detailed picture of its solution-state structure. nih.gov

Mass Spectrometry for Molecular Identification and Compositional Assessment

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of sucrose octasulfate sodium salt, as well as for elucidating its fragmentation patterns.

Soft Ionization Techniques (e.g., Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF))

Due to the non-volatile and thermally labile nature of sucrose octasulfate, soft ionization techniques are required for its analysis by mass spectrometry.

Electrospray Ionization (ESI) is a widely used technique for analyzing highly polar and charged molecules like sucrose octasulfate. documentsdelivered.comnih.gov A systematic evaluation of counterions for ESI-MS analysis of sucrose octasulfate revealed that while primary, secondary, and tertiary ammonium (B1175870) salts led to significant fragmentation through sulfate loss, quaternary ammonium and phosphonium (B103445) salts provided excellent ESI spectra, especially in the positive ion mode. documentsdelivered.comnih.gov This was a pioneering report of ESI-MS analysis of sulfated carbohydrates in the positive ion mode. documentsdelivered.com The use of specific ion-pairing reagents, such as diethylamine (B46881), can form stable, doubly charged positive complex ions with sucrose octasulfate, facilitating its detection. hubspot.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has also been successfully applied to the analysis of uncomplexed, highly sulfated oligosaccharides like sucrose octasulfate. nih.gov Conventional MALDI-TOF experiments often fail to produce a signal for such compounds. However, the use of ionic liquid matrices, such as 1-methylimidazolium (B8483265) α-cyano-4-hydroxycinnamate and butylammonium (B8472290) 2,5-dihydroxybenzoate, allows for the detection of picomole amounts of the sodium salt of sucrose octasulfate. nih.gov The analysis often shows some degree of thermal fragmentation, with the loss of O–SO₃Na groups, indicating the lability of the sulfo groups upon laser irradiation. nih.gov Both positive and negative ion modes can be used, with the negative ion mode often yielding stronger signals due to the highly anionic nature of the molecule. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is crucial for structurally characterizing sucrose octasulfate by providing detailed information about its fragmentation pathways. By selecting a specific parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.

In the analysis of sucrose and its derivatives, fragmentation often involves the cleavage of the glycosidic bond, resulting in ions corresponding to the individual monosaccharide units (glucose and fructose). researchgate.net For instance, in the MS/MS of sodiated sucrose ([M+Na]⁺), fragments corresponding to the sodiated monosaccharide units are observed. researchgate.net For sucrose octasulfate, the fragmentation is more complex due to the presence of the sulfate groups. The loss of sulfate groups (SO₃) is a common fragmentation pathway. documentsdelivered.comnih.gov The fragmentation patterns can help to confirm the identity of the compound and provide insights into the location of the sulfate groups, although complete positional information can be challenging to obtain solely from MS/MS data.

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Electrospray Triple Quadrupole Mass Spectrometry (ESI MS/MS)

The coupling of Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (UPLC-ESI-MS/MS) provides a highly sensitive and specific method for the analysis of sucrose octasulfate, particularly in complex matrices. hubspot.netnih.govresearchgate.net This technique combines the high-resolution separation capabilities of UPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer.

A novel bioanalytical method has been developed for the determination of sucrose octasulfate using ion-pair reversed-phase UPLC-ESI-MS/MS. nih.govresearchgate.net This method often employs a polar amide column for separation and an ion-pairing reagent like diethylamine and formic acid in the mobile phase. hubspot.netnih.govresearchgate.net The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition. hubspot.net For sucrose octasulfate, a common MRM transition is from a doubly charged positive complex ion to a specific fragment ion. hubspot.net The use of a stable isotope-labeled internal standard, such as ¹³C-labeled sucrose octasulfate, is essential for accurate quantification. hubspot.netnih.govresearchgate.net

| Parameter | Value | Reference |

| Retention Time (UPLC) | ~5.0 min | hubspot.net |

| Internal Standard | ¹³C-labeled sucrose octasulfate-¹³C₁₂ | hubspot.netnih.govresearchgate.net |

| Ionization Mode | ESI Positive | hubspot.net |

| Mass Spectrometer | Triple Quadrupole (TQD) | hubspot.net |

| MRM Transition (Analyte) | 858 → 74 | hubspot.net |

| MRM Transition (IS) | 864 → 74 | hubspot.net |

| Lower Limit of Quantitation | 0.20 ng on column | hubspot.netnih.govresearchgate.net |

Chromatographic Purity and Compositional Analysis

Chromatographic techniques are fundamental in assessing the purity and compositional integrity of this compound. These methods are adept at separating the primary compound from potential impurities, such as under-sulfated sucrose molecules or residual salts from the synthesis process.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity analysis of sucrose octasulfate. Given the highly ionic nature of the molecule, specialized HPLC methods have been developed.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique is particularly effective for analyzing polysulfated carbohydrates like sucrose octasulfate. hubspot.netresearchgate.net It involves the use of an ion-pairing agent in the mobile phase, which forms a neutral complex with the highly anionic sucrose octasulfate. This allows for retention on a non-polar stationary phase, such as a C18 column. nih.govresearchgate.net The separation can be optimized by adjusting the concentration of the ion-pairing reagent, the organic modifier in the mobile phase, and the temperature. nih.gov For instance, a method for determining sodium tanshinone IIA sulfonate, another sulfated compound, utilized an ion-pair reversed-phase HPLC approach, demonstrating the utility of this method for similar molecules. nih.gov

High-Pressure Ion Chromatography-Conductivity Detection (HPIC-CD): HPIC systems, capable of operating at high pressures, are well-suited for the analysis of ionic species. psu.eduthermofisher.comthermofisher.com When coupled with a conductivity detector, HPIC provides a robust method for quantifying charged molecules like sucrose octasulfate. These systems often utilize columns with smaller particle sizes (e.g., 4µm), which enhances separation efficiency and reduces analysis time. thermofisher.comfmpsholding.com The use of an eluent generator can automate the preparation of the mobile phase, ensuring consistency and accuracy. thermofisher.comfmpsholding.com

A specific HPLC method for sucrose octasulfate analysis utilizes a BIST™ A+ column, which is a negatively-charged, cation-exchange column. sielc.com This method employs a multi-charged positive buffer and a mobile phase rich in organic solvent to achieve retention and separation. sielc.com

| Parameter | Condition |

|---|---|

| Column | BIST A+, 2.1 x 100 mm, 5 µm, 100 A |

| Mobile Phase | Gradient MeCN – 70-40%, 15 min |

| Buffer | DMP acetate (B1210297) pH 4.0 – 5 mM |

| Flow Rate | 0.4 ml/min |

| Detection | ELSD, Nebulizer and Evaporator Temp: 70°C, Gas Flow: 1.6 SLM |

| Injection Volume | 5 µl |

Thin-Layer Chromatography (TLC) for Purity Profiling

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative purity assessment of sucrose octasulfate. sigmaaldrich.comnih.gov It is a valuable tool for monitoring the progress of synthesis reactions and for initial screening of compound purity. sigmaaldrich.com In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) is allowed to ascend the plate. nih.gov The separation is based on the differential partitioning of the components between the stationary and mobile phases. For highly polar compounds like sucrose octasulfate, a polar solvent system is typically required. Visualization can be achieved using various methods, including UV light or chemical staining reagents that react with the sulfate groups or the sucrose backbone. nih.gov While primarily qualitative, TLC can provide semi-quantitative information by comparing the intensity of the main spot to any impurity spots.

Ion Chromatography for Sulfate Content Determination

Ion Chromatography (IC) is a highly specific and sensitive technique for determining the sulfate content in this compound. nih.gov This is crucial for confirming the degree of sulfation, a critical parameter for the compound's biological activity. The method typically involves an anion-exchange column that separates the sulfate ions from the sucrose octasulfate molecule after appropriate sample preparation, which may include hydrolysis to liberate the sulfate groups. nih.govmdpi.com A conductivity detector is commonly used for quantification. nih.govmdpi.com The accuracy of this method is essential for quality control, ensuring that the product meets the required specifications for the number of sulfate groups per sucrose molecule. For instance, IC has been validated for the assay of sulfate ion content in liposome (B1194612) drug delivery systems containing ammonium sulfate. nih.gov This demonstrates the method's capability to quantify sulfate in complex matrices.

Crystallographic and Solution-State Structural Investigations

Understanding the three-dimensional structure of sucrose octasulfate, both in its solid state and in complex with biological macromolecules, is vital for elucidating its mechanism of action.

X-ray Crystallography of Sucrose Octasulfate Complexes

X-ray crystallography is a powerful technique that provides detailed atomic-level information about the three-dimensional structure of molecules in their crystalline state. While obtaining single crystals of sucrose octasulfate itself can be challenging, crystallographic studies of its complexes with proteins have been highly informative.

Thrombin-SOS Complex : The crystal structure of the complex between thrombin and sucrose octasulfate (SOS) has been determined, revealing the binding interactions at thrombin's exosite II. nih.govnih.gov These studies show that two molecules of SOS bind to the exosite II regions of a thrombin dimer, but in a non-equivalent manner. nih.govnih.gov This is in contrast to the binding of heparin to thrombin. nih.govnih.gov The crystallographic data provides a structural basis for understanding how SOS modulates thrombin's activity. nih.govnih.gov

FGF2-FGFR1-SOS Complex : The crystal structure of the ternary complex of Fibroblast Growth Factor 2 (FGF2), its receptor (FGFR1), and sucrose octasulfate has been solved at a resolution of 2.6 Å. nih.govnih.govresearchgate.net The structure reveals a symmetric dimer of two 1:1:1 FGF2-FGFR1-SOS complexes. nih.govnih.gov Within each ternary complex, SOS interacts with both FGF2 and FGFR1, thereby enhancing the affinity between the growth factor and its receptor. nih.govnih.gov Furthermore, SOS bridges the two receptor molecules, promoting the dimerization that is essential for signal transduction. nih.govnih.gov

| Parameter | Value |

|---|---|

| Resolution (Å) | 2.6 |

| Space Group | P21 |

| Unit Cell Dimensions (a, b, c in Å; β in °) | a=77.5, b=100.9, c=104.9, β=109.1 |

| R-factor / R-free | 0.222 / 0.268 |

X-ray Scattering for Amorphous State Structural Analysis

In many pharmaceutical preparations, this compound may exist in an amorphous rather than a crystalline state. Powder X-ray diffraction (PXRD) is a key technique to distinguish between these solid-state forms. niph.go.jpresearchgate.net Crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous materials yield a broad, diffuse halo in the diffraction pattern. researchgate.netstanford.edu

Small-Angle X-ray Scattering (SAXS) can provide further structural information about amorphous materials on a larger length scale. aps.orgyoutube.com SAXS is sensitive to variations in electron density and can be used to characterize the size and shape of particles or domains within an amorphous solid. aps.orgyoutube.com While specific SAXS studies on this compound are not widely reported, the technique is generally applicable to the characterization of amorphous pharmaceuticals and could provide insights into the bulk structure and homogeneity of the material. youtube.comresearchgate.net

Analytical Ultracentrifugation for Solution Behavior Studies

Analytical ultracentrifugation (AUC) is a powerful biophysical technique for the quantitative analysis of macromolecules as they exist in solution. nih.govdanaher.com It provides significant insights into the size, shape, and interactions of molecules by subjecting them to strong centrifugal forces and monitoring their movement in real-time with optical detection systems. danaher.comspringernature.com Unlike methods that require interaction with matrices or surfaces, AUC examines molecules in a free solution state, providing a characterization under native conditions. nih.gov The technique is broadly divided into two complementary types of experiments: sedimentation velocity (SV) and sedimentation equilibrium (SE).

Sedimentation Velocity (SV)

In sedimentation velocity experiments, a sample is subjected to high centrifugal forces (up to 250,000 g), causing the molecules to sediment towards the bottom of the cell. springernature.combeckman.com The rate at which they sediment is opposed by the buoyant and frictional forces of the solvent. danaher.com This process is monitored over time to determine the sedimentation coefficient (s), which provides fundamental data on the hydrodynamic size and shape of the molecules in solution. beckman.com

SV-AUC is particularly effective for assessing the homogeneity of a sample. danaher.com For a compound like this compound, which is highly polar and ionic, SV analysis can reveal whether it exists as a single, uniform species or as a distribution of different species, such as monomers, oligomers, or aggregates. researchgate.net The analysis of the sedimentation boundary movement yields a distribution of sedimentation coefficients, c(s), where each peak corresponds to a distinct species in the solution. The presence of multiple peaks or a broadening of a single peak with increasing concentration can indicate concentration-dependent self-association. Given that related sucrose octasulfate salts have been shown to form micelles in aqueous solutions, SV-AUC is an ideal method to investigate similar potential surfactant-like behavior in the sodium salt derivative.

Sedimentation Equilibrium (SE)

Sedimentation equilibrium experiments are conducted at lower rotor speeds over longer durations, allowing the processes of sedimentation and diffusion to reach an equilibrium state. beckman.com At equilibrium, a stable concentration gradient of the macromolecule is formed within the cell. beckman.com Thermodynamic analysis of this gradient allows for the direct determination of molecular mass, independent of the molecule's shape or hydrodynamic properties. nih.gov

SE-AUC is invaluable for unambiguously determining the oligomeric state of a molecule and for quantifying the strength of intermolecular interactions. beckman.com For this compound, if SV experiments suggest self-association, SE experiments can be employed to measure the average molecular weight of the species in solution at different concentrations. By globally fitting the data from multiple rotor speeds and concentrations, one can determine the stoichiometry and the association equilibrium constants (Ka) for any self-association reactions. springernature.com

Research Findings and Considerations

The highly charged nature of this compound, with its eight sulfate groups, presents specific considerations for AUC analysis. researchgate.net The electrostatic repulsion between the charged molecules can significantly slow sedimentation, an effect known as the primary charge effect. nih.gov Therefore, experiments are typically conducted in buffered solutions with sufficient ionic strength (e.g., containing sodium chloride) to screen these charge repulsions and promote ideal sedimentation behavior. nih.gov

Furthermore, the analysis must accurately account for the density and viscosity of the solvent, which are critical parameters for interpreting AUC data. nih.gov Any components in the buffer that co-sediment, such as sugars or salts, can form their own gradients, altering the local solvent density and viscosity and thereby affecting the sedimentation of the analyte. nih.gov Modern AUC analysis software includes modules to correct for these effects, ensuring accurate determination of molecular properties.

The following table illustrates hypothetical data from an SV-AUC study on this compound, demonstrating how the technique can be used to identify self-association behavior.

Table 1: Illustrative Sedimentation Velocity Data for this compound

| Concentration (mg/mL) | Predominant Sedimentation Coefficient (s) | Interpretation |

| 0.1 | 0.5 S | Primarily monomeric species |

| 0.5 | 0.6 S | Onset of concentration-dependent increase in s value |

| 1.0 | 0.9 S | Evidence of self-association, likely forming dimers or small oligomers |

| 5.0 | 2.2 S | Significant self-association, formation of larger aggregates or micelles |

Protein and Enzyme Binding Dynamics

Sucrose octasulfate is known to interact with key proteins involved in the blood coagulation cascade, influencing their activity through specific binding events.

Interactions with Coagulation Factors (e.g., Thrombin, Factor Xa)

Sucrose octasulfate demonstrates significant interaction with thrombin, a central enzyme in coagulation. Research shows that SOS can selectively accelerate the inactivation of thrombin by heparin cofactor II (HCII) by as much as 2000-fold, while it does not have the same effect on thrombin inactivation by antithrombin (AT). nih.gov This selective action highlights a specific mechanism of interaction with the HCII-thrombin complex. The binding of SOS to thrombin is characterized by a dissociation constant (Kd) of approximately 1.4 µM, which is comparable to that of the much larger polymeric heparin. rcsb.orgnih.gov Studies indicate that SOS binds to two distinct sites on thrombin. nih.gov

While often compared to heparin, which influences multiple coagulation factors including Factor Xa, the primary focus of detailed mechanistic studies for sucrose octasulfate has been on its interaction with thrombin. Its effects on other factors like Factor Xa are less characterized, with its anticoagulant properties being moderately observed in general clotting assays. nih.gov

Elucidation of Binding Sites and Allosteric Modulation (e.g., Thrombin Exosite II)

The interaction between sucrose octasulfate and thrombin is mediated through a specific, positively charged region on the thrombin surface known as exosite II. rcsb.orgnih.govunina.it This site is also the primary binding location for heparin. unina.it X-ray crystallography has revealed that two molecules of SOS bind to the exosite II portions of a thrombin dimer. rcsb.org This binding is distinct from heparin's interaction, suggesting differences in the structural and chemical basis of their binding and subsequent effects on thrombin function. rcsb.org

The binding of SOS to exosite II is a key element in its ability to modulate thrombin's function allosterically. rcsb.org This binding event can trigger conformational changes that affect the enzyme's activity. For instance, in the context of thrombin inactivation by HCII, the binding of SOS to thrombin is a crucial step in a linked equilibrium mechanism that facilitates the formation of a higher-order complex (T·SOS·HCII) and triggers an allosteric interaction. nih.gov This mechanism involves the interaction of the HCII N-terminal region with thrombin's exosite I, a process enhanced by the presence of SOS. nih.gov

| Molecule | Binding Site on Thrombin | Dissociation Constant (Kd) | Reference |

| Sucrose Octasulfate (SOS) | Exosite II | ~1.4 µM | rcsb.orgnih.gov |

| Sucrose Octasulfate (SOS) | Site 1 on Thrombin | 10 ± 4 µM | nih.gov |

| Sucrose Octasulfate (SOS) | Site 2 on Thrombin | 400 ± 300 µM | nih.gov |

| Sucrose Octasulfate (SOS) | Heparin Cofactor II (HCII) | 1.45 ± 0.30 mM | nih.gov |

Effects on Enzyme Catalytic Activity

The binding of sucrose octasulfate to thrombin's exosite II directly impacts its catalytic activity. Studies have shown that this interaction inhibits thrombin's proteolytic activity with high potency, though with low efficacy, meaning it does not completely abolish the enzyme's function. rcsb.orgnih.gov The inhibition is competitive with low molecular weight heparin (LMWH), further confirming that they share the exosite II binding site. nih.gov

Furthermore, SOS significantly accelerates the rate of thrombin inactivation by HCII. nih.gov This rate enhancement is a critical aspect of its anticoagulant potential. The mechanism does not rely on a simple template model but rather on an allosteric activation of HCII upon binding to the SOS-thrombin complex. nih.gov Conversely, SOS does not increase the rate of thrombin inactivation by antithrombin (AT), indicating a high degree of specificity in its interaction with serine protease inhibitor (serpin) complexes. nih.gov The effect of salts and other molecules on enzyme activity is a complex phenomenon, where the nature of the salt, its concentration, and the specific enzyme all play a role in whether the effect is stabilizing or destabilizing. nih.govnih.govresearchgate.net

Growth Factor and Receptor Interactions

Sucrose octasulfate plays a significant role in modulating the activity of fibroblast growth factors (FGFs) and their corresponding receptors, which are crucial for processes like angiogenesis and tissue repair.

Binding to Fibroblast Growth Factors (FGFs) and Regulation of their Activity

Sucrose octasulfate binds with high affinity to heparin-binding growth factors, such as basic fibroblast growth factor (FGF-2). nih.gov This interaction allows SOS to regulate the biological activity of FGF-2. For example, SOS can potently inhibit the binding of FGF-2 to its receptors on endothelial cells and can even strip FGF-2 that is already bound. nih.gov This modulation of FGF-2's interaction with its cell surface receptors is a key mechanism by which SOS can influence cellular processes like proliferation. nih.gov The binding of SOS to FGFs is also believed to protect the growth factors from degradation at high temperatures or low pH. nih.gov This stabilizing effect can prolong the half-life of FGFs, potentially enhancing their activity in certain environments. nih.gov

| Interacting Molecules | Effect of Sucrose Octasulfate | Key Finding | Reference |

| FGF-2 and Endothelial Cells | Inhibits FGF-2 binding to cells | SOS can remove pre-bound FGF-2 from cells. | nih.gov |

| FGF-2 | Protects against degradation | Stabilizes FGF against high temperature and low pH. | nih.gov |

| FGF-2 and FGF Receptor (FGFR) | Increases FGF-FGFR affinity | SOS binds to both FGF and FGFR within the ternary complex. | nih.gov |

| FGF-2 stimulated proliferation | Biphasic effect | SOS can both inhibit and enhance proliferation depending on the context. | nih.gov |

Induction of Fibroblast Growth Factor Receptor (FGFR) Dimerization

A critical step in the activation of FGF signaling is the dimerization of FGF receptors (FGFRs), a process that requires the presence of heparin or heparan sulfate. nih.gov Sucrose octasulfate has been shown to functionally mimic heparin in this regard, inducing the FGF-dependent dimerization of FGFRs. nih.govnih.govresearchgate.net

Crystal structure analysis of the FGF2-FGFR1-SOS complex reveals a symmetric dimer where each half consists of one FGF2, one FGFR1, and one SOS molecule. nih.gov Within this ternary complex, SOS binds to both the FGF and the FGFR, which serves to increase the affinity between the growth factor and its receptor. nih.govnih.gov Crucially, the SOS molecule also interacts with the adjacent FGFR in the dimer, promoting the protein-protein interactions necessary to stabilize the dimerized state. nih.govnih.gov This dual role—enhancing FGF-FGFR affinity and promoting receptor dimerization—is the fundamental mechanism by which SOS potentiates FGF signaling. nih.gov The high degree of sulfation on the relatively small sucrose octasulfate molecule enables it to effectively interact with the heparin-binding sites on both FGF and FGFR, facilitating dimerization. nih.gov

Research Applications and Advanced Materials Science

Applications in Drug Delivery Systems

The highly charged and polymeric nature of sucrose (B13894) octasulfate sodium salt makes it a valuable component in the design of sophisticated drug delivery systems. Its ability to interact with various molecules and modulate their release has been a key area of investigation.

Controlled release platforms are designed to release a therapeutic agent over an extended period, maintaining drug concentrations within the therapeutic window and minimizing side effects. nih.gov Sucrose octasulfate has been explored as a component in these systems. For instance, a polyester (B1180765) of sucrose has been investigated as a matrix for the controlled release of sodium salicylate, demonstrating zero-order release kinetics, which signifies a constant drug release rate. nih.gov This characteristic is highly desirable in drug delivery to ensure predictable and sustained therapeutic effects. nih.gov The design of such platforms often involves creating a matrix that holds the active ingredient, and the properties of this matrix, influenced by components like sucrose octasulfate, dictate the release profile. pharmaceuticalcommerce.com

Encapsulation of drugs within nanocarriers protects them from premature degradation and allows for targeted delivery. nih.gov Sucrose octasulfate can play a role in these strategies.

Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs. tbzmed.ac.ir While direct research on the inclusion of sucrose octasulfate sodium salt into liposomal formulations is specific, the principle of modifying liposomal surfaces with charged molecules to enhance stability and control release is well-established. The highly anionic nature of sucrose octasulfate makes it a candidate for such surface modifications.

Mesoporous Silica (B1680970) Nanoparticles (MSNs): MSNs are a class of nanomaterials with a large surface area and porous structure, making them excellent candidates for drug loading. researchgate.netnih.gov The surface of MSNs can be functionalized with various molecules to control drug release. The strong negative charge of sucrose octasulfate could be utilized to act as a "gatekeeper" on the surface of MSNs, retaining the drug within the pores until a specific trigger causes its release. This strategy allows for stimuli-responsive drug delivery. nih.gov

| Nanocarrier | Encapsulation Mechanism | Potential Role of this compound |

| Liposomes | Entrapment within the aqueous core or lipid bilayer. tbzmed.ac.ir | Surface modification to enhance stability and modulate drug release. |

| Mesoporous Silica Nanoparticles (MSNs) | Loading of drug molecules into the porous framework. researchgate.net | Surface functionalization to act as a gatekeeper, controlling drug release from the pores. nih.gov |

The rate at which a drug is released from its delivery system is a critical factor in its efficacy. Sucrose octasulfate can influence these kinetics. In matrix-based systems, the interaction between the drug, the matrix material, and the surrounding medium governs the release rate. The use of sucrose polyesters has demonstrated the ability to achieve zero-order release kinetics for sodium salicylate, indicating a constant and controlled release. nih.gov This modulation is achieved by the slow and predictable erosion or diffusion processes within the sucrose-based matrix. The ability to tailor these interactions allows for the fine-tuning of drug release profiles to meet specific therapeutic needs. nih.gov

Biomaterials and Tissue Engineering Research

The field of tissue engineering aims to repair or replace damaged tissues by using a combination of cells, growth factors, and scaffolds. nih.govnih.gov The properties of sucrose octasulfate make it a compound of interest in the development of biomaterials for these applications.

Scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, mimicking the natural extracellular matrix (ECM). nih.govbenthamscience.comresearchgate.net The incorporation of bioactive molecules into these scaffolds can enhance their functionality. Due to its high negative charge, sucrose octasulfate can bind to and stabilize growth factors, such as acidic fibroblast growth factor (aFGF). nih.gov This interaction is significant because growth factors play a crucial role in tissue regeneration. By incorporating sucrose octasulfate into a scaffold, it is possible to create a reservoir for growth factors, protecting them from degradation and presenting them to cells in a controlled manner, thereby promoting tissue repair and regeneration. researchgate.net

| Scaffold Application | Function of this compound |

| Tissue Regeneration | Binds and stabilizes growth factors (e.g., aFGF), promoting cell proliferation and tissue repair. nih.govresearchgate.net |

| Mimicking Extracellular Matrix | Its polyanionic nature can mimic some of the functions of glycosaminoglycans found in the natural ECM. |

The biocompatibility of a medical implant is crucial for its long-term success. Surface modification of biomedical devices is a common strategy to improve their interaction with the surrounding biological environment. nsf.gov The surface of a device can be functionalized with molecules that reduce protein adsorption and prevent adverse inflammatory responses. The highly hydrophilic and charged nature of sucrose octasulfate makes it a candidate for such surface coatings. By creating a hydrated layer on the device surface, it can potentially reduce the non-specific binding of proteins and cells, thereby enhancing the biocompatibility of the implant. nsf.gov

Coating Applications for Modulating Cell Adhesion and Protein Adsorption

The surface properties of biomaterials are critical in determining their interaction with biological systems. Coatings that can control cell adhesion and protein adsorption are highly sought after to improve the biocompatibility and performance of medical devices. Sucrose octasulfate has been investigated for its potential in such coating applications due to its ability to mimic certain properties of heparin, a well-known anticoagulant and modulator of protein-cell interactions.

Research has shown that soluble sucrose octasulfate (SOS) can effectively compete with heparin for the polyanion binding site on acidic fibroblast growth factor (aFGF). nih.gov This interaction is significant because FGFs play a crucial role in cell growth, proliferation, and angiogenesis, processes that are central to tissue repair and the integration of biomaterials. By binding to aFGF, SOS can stabilize the protein against thermal and acid-induced unfolding, enhance its mitogenic activity, and protect it from oxidation. nih.gov This suggests that coatings incorporating sucrose octasulfate could modulate the local concentration and activity of growth factors at the material-tissue interface, thereby influencing cell adhesion and behavior.

Furthermore, studies have demonstrated that SOS can inhibit the binding of basic fibroblast growth factor (FGF-2) to endothelial cells and even displace pre-bound FGF-2. nih.gov This has implications for preventing unwanted cell proliferation, such as in the case of tumor growth, where FGF-2 is often involved. nih.gov The ability to create a thin, adherent layer on surfaces, particularly at sites of inflammation, further underscores its potential as a coating material to modulate cellular interactions.

| Property of Sucrose Octasulfate | Effect on Protein/Cell Interaction | Potential Application |

| Binds to aFGF | Stabilizes aFGF, enhances mitogenic activity | Coatings to promote tissue regeneration |

| Competes with heparin for aFGF binding | Modulates aFGF availability and activity | Bioactive coatings for implants |

| Inhibits FGF-2 binding to endothelial cells | Prevents unwanted cell proliferation | Anti-proliferative coatings |

Nanotechnology and Nanomedicine Investigations

The unique physicochemical properties of this compound make it a candidate for exploration in the realms of nanotechnology and nanomedicine. Its high negative charge density is a key feature that can be exploited in the fabrication and functionalization of nanomaterials.

Electrostatic layer-by-layer (LbL) assembly is a versatile technique used to create ultrathin, multilayered films on various substrates. The process involves the sequential adsorption of positively and negatively charged species, such as polymers, nanoparticles, and proteins. Given that this compound is a highly anionic molecule, it is a prime candidate for use as the negatively charged component in LbL assembly. While specific examples of its use in fabricating nanomaterials via LbL are not extensively documented in publicly available literature, its chemical nature strongly suggests its suitability for this application. The principle of LbL relies on the strong electrostatic interactions between the layers, and the multiple sulfate (B86663) groups on the sucrose backbone would provide a high charge density for robust layer formation. This could enable the construction of functional nanocoatings with controlled thickness and composition for applications in drug delivery, biosensing, and as biocompatible interfaces.

The development of novel nanomaterials often involves the use of specific molecules to direct their synthesis or to functionalize their surfaces, thereby imparting unique properties. While sucrose itself has been used in the "green" synthesis of silver nanoparticles, where it acts as a reducing and capping agent, the direct use of this compound in the synthesis of new nanoparticles is an area that remains to be fully explored. researchgate.net However, its potential as a surface-modifying agent for existing nanoparticles is significant. By coating nanoparticles with sucrose octasulfate, their surface charge, hydrophilicity, and biological interactions could be tailored. For instance, such a coating could be used to mimic the anticoagulant properties of heparin or to target specific proteins that bind to sulfated polysaccharides. This could lead to the development of nanomaterials with enhanced biocompatibility, improved circulation times in the body, and targeted delivery capabilities. A patent for a novel synthesis method of this compound highlights its utility in cosmetics and food additives due to its emulsifying and dispersing properties, which could also be advantageous in nanoparticle formulations. google.com

Preclinical Investigations in Disease Models

This compound has been the subject of numerous preclinical studies to evaluate its therapeutic potential in various disease models, particularly those involving thrombosis and inflammation.

Thrombosis, the formation of a blood clot inside a blood vessel, is a major cause of morbidity and mortality. Heparin is a widely used anticoagulant that functions primarily by activating antithrombin, which in turn inhibits thrombin and other coagulation factors. Sucrose octasulfate is often used as a heparin mimic in research due to its structural similarities, specifically its high degree of sulfation.

Studies have characterized the interaction of sucrose octasulfate with thrombin, a key enzyme in the coagulation cascade. nih.govnih.gov It has been shown that sucrose octasulfate binds to the exosite II of thrombin, a site also targeted by heparin. nih.govnih.gov This binding has been confirmed to inhibit the catalytic activity of thrombin, albeit with high potency but low efficacy. nih.govnih.gov Competition studies have demonstrated that sucrose octasulfate competes with low molecular weight heparin for binding to human thrombin. nih.gov These findings are crucial for understanding the molecular basis of its anticoagulant effects and for the design of novel, small-molecule allosteric inhibitors of thrombin.

| Parameter | Finding | Reference |

| Binding Affinity (Kd) to Thrombin | ~1.4 µM | nih.gov |

| Inhibition of Thrombin (IC50) | 4.5 µM | biocat.com |

| Competition with LMWH | Yes | nih.gov |

The anti-inflammatory properties of sucrose octasulfate have been investigated in various preclinical models. Its mechanism of action is often linked to its ability to protect mucosal surfaces and modulate the activity of inflammatory mediators.

In models of reflux esophagitis, it has been shown that sucrose octasulfate can form a protective thin layer on the esophageal mucosa, particularly at sites of inflammation. This protective barrier helps to shield the underlying tissue from the damaging effects of acid and pepsin.

Furthermore, sucrose octasulfate has been incorporated into wound dressings and has shown efficacy in promoting the healing of chronic wounds, such as diabetic foot ulcers and venous leg ulcers. nih.govdiabetesonthenet.comnih.gov In these contexts, chronic wounds are often characterized by a persistent inflammatory state. It is proposed that dressings impregnated with sucrose octasulfate may help to modulate the wound environment, potentially by inhibiting matrix metalloproteinases (MMPs), which are enzymes that can degrade the extracellular matrix and impede healing when present in excess. nih.gov Preclinical studies in various inflammatory pain models, such as those induced by carrageenan or lipopolysaccharide (LPS), are standard for evaluating anti-inflammatory agents and provide a framework for further investigation of sucrose octasulfate's mechanisms. transpharmation.compharmalegacy.com

Wound Healing and Tissue Regeneration in Animal Studies

Sucrose octasulfate has been investigated for its potential to promote wound healing and tissue regeneration in various animal models. One area of focus has been in ophthalmology, specifically in the healing of corneal epithelial defects.

A study conducted on rabbits investigated the healing effect of sodium-sucrose-octasulfate on epithelial corneal abrasions. nih.gov This research is significant as the cornea is an avascular tissue, and its healing process is critical for maintaining visual clarity. The study's findings provide insights into the compound's influence on epithelial cell migration and proliferation, which are key processes in wound closure.

In contrast, a separate study on the effects of non-sulfated sucrose on wound healing in rats did not find any beneficial effects on the formation of granulation tissue in a standard wound model. nih.gov This suggests that the sulfate groups in sucrose octasulfate are crucial for its therapeutic activity in wound healing.

The following table summarizes the key findings from an animal study on the effect of sodium-sucrose-octasulfate on corneal wound healing.

| Animal Model | Tissue/Wound Type | Key Findings | Reference |

| Rabbit | Corneal Abrasion | Sodium-sucrose-octasulfate demonstrated a healing effect on epithelial corneal abrasions. | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Metal Complexes for Diagnostic and Therapeutic Research

The development of metal complexes with organic molecules is a burgeoning field in medicine, offering new mechanisms for diagnosis and therapy. rsc.org The combination of metals with carbohydrate-based molecules is particularly promising for targeted applications, such as in oncology, where cancer cells exhibit an increased uptake of carbohydrates (the Warburg effect). nih.gov

The most well-known metal complex of sucrose (B13894) octasulfate is Sucralfate, a complex of SOS and aluminum hydroxide (B78521). medchemexpress.comnih.gov Used as a gastroprotectant, Sucralfate forms a viscous, protective barrier over ulcerated tissues by binding to positively charged proteins exposed at the injury site. medchemexpress.com Research has also been conducted on other complexes, such as an ammonium (B1175870) tetradeca-aluminum complex of sucrose octasulfate. google.com

Future research is focused on exploring novel metal complexes of SOS for a wider range of applications. The chelation of different metal ions could yield compounds with unique properties for use as:

Diagnostic Contrast Agents: Complexes with paramagnetic metal ions, like gadolinium(III), could be developed as MRI contrast agents. nih.gov The sucrose octasulfate moiety could potentially target the agent to specific tissues rich in growth factors.

Therapeutic Delivery Vehicles: The SOS structure can serve as a scaffold to carry therapeutic metal ions, such as platinum or ruthenium, to target sites, potentially reducing systemic toxicity and enhancing efficacy. rsc.org

Targeted Radiopharmaceuticals: Incorporating radioactive metal isotopes could enable applications in nuclear medicine for both imaging (e.g., PET, SPECT) and targeted radiotherapy. nih.gov

The table below summarizes known and potential metal complexes of sucrose octasulfate.

| Metal/Metal Salt | Complex Name/Type | Known/Potential Application | Research Findings |

| Aluminum Hydroxide | Sucralfate | Therapeutic (Gastroprotectant) | Forms a protective barrier over ulcers; binds to and stabilizes growth factors like aFGF. medchemexpress.comnih.gov |

| Aluminum Chlorohydrate | Ammonium tetradeca-aluminum complex | Therapeutic | A distinct chemical entity from Sucralfate with unique physicochemical properties. google.com |

| Bismuth Salts | Bismuth Sucrose Octasulfate | Therapeutic | Studied for mass balance and dissociation in preclinical models. |

| Gadolinium(III) | Hypothetical Gd(III)-SOS Complex | Diagnostic (MRI Contrast Agent) | Potential for targeted imaging based on the general principles of glycoconjugated metal complexes. nih.govnih.gov |

| Ruthenium(II)/Iridium(III) | Hypothetical Ru/Ir-SOS Complex | Therapeutic (e.g., Anticancer) | Potential to act as a 3D scaffold for delivering cytotoxic metals. rsc.org |

Development of Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of sucrose octasulfate—a highly polar, polyanionic, and non-chromophoric molecule—presents significant analytical challenges. The development of advanced analytical techniques is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the three-dimensional conformation of SOS in solution. medchemexpress.com Techniques such as 1H-1H scalar coupling, Nuclear Overhauser Effect (NOE) spectroscopy, and long-range 1H-13C scalar coupling have provided detailed structural insights. medchemexpress.com

In the realm of chromatography, new methods have been developed to overcome the difficulty of retaining and detecting SOS.

Bridge Ion Separation Technology (BIST™): A novel High-Performance Liquid Chromatography (HPLC) method utilizes a positively charged buffer (e.g., TMEDA formate) that acts as a bridge, allowing the negatively charged SOS to be retained on a negatively charged cation-exchange column. nih.gov This method, coupled with Evaporative Light Scattering Detection (ELSD), enables the analysis of SOS and its aluminum complex. nih.govbiorxiv.org

Ion-Pair Reversed-Phase UPLC-MS/MS: A highly sensitive and specific method using ion-pair reversed-phase ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been developed for the quantification of SOS in biological matrices like dog plasma. nih.govjocms.org This technique addresses the challenge of detecting the fragile, multiply-charged precursor ion of SOS in mass spectrometry by using an ion-pairing reagent and a 13C-labeled internal standard. nih.govjocms.org

The table below outlines these advanced analytical techniques.

| Technique | Abbreviation | Purpose | Key Features |

| High-Resolution Nuclear Magnetic Resonance | NMR | Conformational analysis in solution | Uses 1H-1H scalar coupling, NOEs, and long-range 1H-13C coupling to define 3D structure. medchemexpress.com |

| High-Performance Liquid Chromatography with BIST™ | HPLC-BIST™ | Quantification and analysis of pure SOS and its complexes | Employs a multi-charged positive buffer to retain the analyte on a cation-exchange column; uses ELSD for detection. nih.gov |

| Ion-Pair Reversed-Phase Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | IPRP-UPLC-MS/MS | Quantification in biological fluids (bioanalysis) | Uses an ion-pairing reagent for retention and a triple quadrupole mass spectrometer for sensitive and specific detection. nih.gov |

Computational Modeling and In Silico Studies for Predictive Analysis

Computational modeling and in silico studies are becoming indispensable tools in drug discovery for predicting compound properties and guiding experimental work. For sucrose octasulfate, these methods offer a pathway to rapidly explore its potential interactions and design new derivatives with enhanced or novel activities.

Molecular mechanics calculations have already been used to aid in the determination of the conformational structure of SOS in solution. medchemexpress.com Furthermore, computational tools like the PISA server have been employed to analyze the protein-protein and protein-SOS interactions within the crystal structure of the Fibroblast Growth Factor 1 (FGF1)-SOS complex. biorxiv.org

Future research can leverage a broader range of in silico techniques to accelerate development:

Predictive Modeling of Bioactivity: Tools like PASS (Prediction of Activity Spectra for Substances) can be used to predict the biological activity profile of SOS and its derivatives against thousands of potential targets. glentham.com

ADMET Profiling: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel SOS-based compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. glentham.com

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding poses of SOS with various protein targets. This can be followed by molecular dynamics (MD) simulations to study the stability and conformational changes of the SOS-protein complex over time, providing deeper insights into the binding mechanism. rsc.org

Structure-Based Design: Using the known crystal structures of SOS in complex with proteins like FGF, computational methods can be used to design new derivatives with improved binding affinity or selectivity. biorxiv.orgresearchgate.net This involves modifying the core sucrose structure or the pattern of sulfation to optimize interactions with the target protein.

Design of Targeted Heparin Agonists and Antagonists Based on SOS Structural Insights

Heparin and low-molecular-weight heparins are widely used anticoagulants, but their use carries bleeding risks, necessitating the availability of effective reversal agents (antagonists). glentham.com Conversely, in some contexts, mimicking or enhancing heparin's activity (agonism) is desirable. The structural and functional similarities between SOS and heparin make SOS an excellent template for designing such targeted modulators.

Structural studies have revealed that SOS can potentiate Fibroblast Growth Factor (FGF) signaling by mimicking the dual role of heparin: it increases the affinity between FGF and its receptor (FGFR) and promotes the receptor dimerization necessary for signal activation. The crystal structure of the FGF2-FGFR1-SOS complex provides a detailed template for this interaction, showing how the highly sulfated disaccharide can bridge the proteins. This understanding forms a strong basis for designing novel heparin agonists.

Furthermore, research has shown that SOS can accelerate the inactivation of thrombin specifically through heparin cofactor II, an action distinct from heparin's primary mechanism via antithrombin. researchgate.net This finding suggests that SOS-based compounds could be developed as selective anticoagulants with potentially different safety profiles than traditional heparins.

The insights gained from these structures and functional studies can be used to design:

Targeted Heparin Agonists: By modifying the SOS structure, it may be possible to create molecules that are more potent or selective in activating specific heparin-binding proteins, such as FGFs or heparin cofactor II.

Novel Heparin Antagonists: While SOS itself is a heparin mimic, its well-defined structure can be used as a starting point to computationally design molecules that bind to heparin-binding sites on proteins without activating them, or that bind directly to heparin, neutralizing its effect. This addresses a significant clinical need for safer and more universal heparin antidotes. glentham.com

Expanding Applications in Biomedical Research Beyond Current Paradigms

While sucrose octasulfate is well-established in wound care, particularly for diabetic foot ulcers, its known biological interactions suggest a much broader potential in biomedical research. Future research is poised to expand its application beyond a topical agent to systemic and targeted therapies.

The core mechanisms of action that can be exploited for new applications include:

Modulation of Growth Factor Activity: Its ability to bind and stabilize FGFs suggests applications in regenerative medicine, tissue engineering, and therapeutic angiogenesis where controlled growth factor activity is required. nih.govbiorxiv.org

Anticoagulation and Thrombosis: The selective acceleration of thrombin inactivation via heparin cofactor II opens the door for developing SOS-based anticoagulants. researchgate.net These could be valuable for specific patient populations or for indications where a different mechanism of action is preferred over standard heparins.

Anti-inflammatory Effects: By inhibiting matrix metalloproteinases (MMPs), which are involved in tissue degradation and inflammation, SOS-based compounds could be explored for treating chronic inflammatory conditions.

Emerging research could therefore focus on developing SOS as a platform for creating new drugs for oncology, cardiovascular disease, and inflammatory disorders, moving it far beyond its current paradigms.

Q & A

Basic: What are the recommended methods for synthesizing sucrose octasulfate sodium salt with high purity?

Methodological Answer:

this compound is typically synthesized via sulfonation of sucrose using sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide. Key steps include:

- Non-aqueous solvent systems : To minimize hydrolysis of sulfate esters, use anhydrous conditions (e.g., pyridine or dimethylformamide) during sulfonation .

- Ion-exchange purification : Replace potassium or ammonium counterions with sodium using ion-exchange resins, ensuring minimal residual impurities (<1% heptasulfate derivatives) .

- Crystallization : Precipitate the product from methanol/water mixtures to achieve ≥99% purity, as confirmed by elemental analysis and HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。